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Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal

model for multiple sclerosis (MS), providing crucial insights into the disease's immunopathology

and serving as a primary platform for preclinical therapeutic testing. The choice of EAE model

is critical, as different models recapitulate distinct aspects of MS pathology. This guide provides

an objective comparison of the two most common EAE models: the relapsing-remitting (RR-

EAE) model in SJL mice and the chronic progressive (CP-EAE) model in C57BL/6 mice.

Comparative Analysis: RR-EAE vs. CP-EAE
The fundamental differences between these two models lie in the genetic background of the

mice, the myelin antigen used for immunization, and the resulting clinical and pathological

characteristics of the disease.

Clinical Course
The RR-EAE model, typically induced in SJL mice with proteolipid protein (PLP) peptide 139-

151, is characterized by an initial acute phase of neurological deficits, followed by a period of

partial or complete recovery (remission).[1][2][3] This remission is then followed by one or more

relapses, mirroring the clinical course of the majority of MS patients.[1]

In contrast, the CP-EAE model, induced in C57BL/6 mice with myelin oligodendrocyte

glycoprotein (MOG) peptide 35-55, results in a chronic, sustained disease course with no
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significant remission.[4][5][6][7] After the initial onset of symptoms, the neurological deficits

persist and may progressively worsen over time, reflecting the progressive forms of MS.

Histopathology
Histopathological examination of the central nervous system (CNS) reveals significant

differences between the two models. In the CP-EAE model, there is a greater lesion burden,

more extensive demyelination, and more severe axonal damage compared to the RR-EAE

model, particularly at the peak of the disease.[8][9] Inflammation and myelin loss tend to

worsen in the later stages of CP-EAE, while these features are largely resolved during the

remission phases of RR-EAE.[8][9]

Immunology
The underlying immunology of the two models also differs significantly. The RR-EAE model in

SJL mice is predominantly a CD4+ T cell-driven disease, with a significant contribution from B

cells and antibody production.[10][11] The relapsing nature of the disease is thought to be

driven by waves of immune cell infiltration into the CNS.

The CP-EAE model in C57BL/6 mice is also mediated by CD4+ T cells, but with a notable

predominance of CD8+ T cells in the CNS infiltrates compared to the RR-EAE model.[8] While

B cells are involved, their role in the MOG35-55-induced model is considered less prominent

than in models induced with the full-length MOG protein.[11] The chronic nature of the disease

is associated with sustained inflammation and neurodegeneration.[8][12][13]

Data Presentation
The following tables summarize the key quantitative differences between the RR-EAE and CP-

EAE models.

Table 1: Comparison of Clinical and Histopathological Parameters
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Feature
Relapsing-Remitting EAE
(SJL, PLP139-151)

Chronic Progressive EAE
(C57BL/6, MOG35-55)

Typical Clinical Course Relapsing-remitting Chronic progressive

Peak Clinical Score 2.0 - 3.5[3] 2.5 - 3.5[4]

Disease Onset
10-15 days post-

immunization[3]

9-14 days post-

immunization[4]

Lesion Burden in CNS Moderate High[8][9]

Demyelination
Moderate, resolves during

remission
Severe and progressive[8][9]

Axonal Damage Moderate
Severe and progressive[8][9]

[12][13]

Table 2: Comparison of Immunological Parameters

Feature
Relapsing-Remitting EAE
(SJL, PLP139-151)

Chronic Progressive EAE
(C57BL/6, MOG35-55)

Primary T Cell Driver CD4+ T cells CD4+ and CD8+ T cells[8]

B Cell Involvement
Significant, antibody-

dependent
Moderate

Dominant Th Subsets Th1 and Th17 Th1 and Th17

Key Pro-inflammatory

Cytokines
IFN-γ, IL-17 IFN-γ, IL-17, TNF-α[14]

Key Anti-inflammatory

Cytokines
IL-10

Lower levels of IL-10

compared to healthy

controls[15]
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Induction of Relapsing-Remitting EAE (RR-EAE) in SJL
Mice
This protocol is adapted from established methods for inducing RR-EAE in SJL mice using

PLP139-151.[1][2][3]

Animal Selection: Use female SJL/J mice, 6-8 weeks old.

Antigen Preparation: Prepare an emulsion of 100 µg of [Ser140]-PLP139-151 peptide in an

equal volume of Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL

Mycobacterium tuberculosis H37Ra.

Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously into the flank.

Pertussis Toxin Administration (Optional): For a more severe initial disease course, inject 200

ng of pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization. Note that

PTX may reduce the relapse rate.[1]

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-

immunization using the standard EAE scoring scale (see Table 3).

Induction of Chronic Progressive EAE (CP-EAE) in
C57BL/6 Mice
This protocol is based on standard methods for inducing CP-EAE in C57BL/6 mice using

MOG35-55.[4][5][6][16]

Animal Selection: Use female C57BL/6 mice, 8-12 weeks old.

Antigen Preparation: Prepare an emulsion of 200 µg of MOG35-55 peptide in an equal

volume of CFA supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra.

Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously at two sites on the

flank.

Pertussis Toxin Administration: Inject 200 ng of PTX intraperitoneally on day 0 and day 2

post-immunization.
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Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-

immunization using the standard EAE scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring Scale

Score Clinical Signs

0 No clinical signs

0.5 Distal limp tail

1 Complete limp tail

1.5 Limp tail and hind limb weakness

2 Unilateral partial hind limb paralysis

2.5 Bilateral partial hind limb paralysis

3 Complete bilateral hind limb paralysis

3.5
Complete bilateral hind limb paralysis and

unilateral forelimb weakness

4 Complete paralysis (quadriplegia)

5 Moribund or dead

Histopathological Analysis
Tissue Collection: At the desired time point, perfuse mice with phosphate-buffered saline

(PBS) followed by 4% paraformaldehyde (PFA).

Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

Process the tissues for paraffin embedding.

Staining:

Hematoxylin and Eosin (H&E): To assess inflammatory infiltrates.

Luxol Fast Blue (LFB): To evaluate demyelination.
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Silver Staining (e.g., Bielschowsky): To visualize axonal damage.

Quantification: Quantify lesion area, demyelination, and axonal loss using microscopy and

image analysis software.

Flow Cytometry Analysis of CNS Infiltrates
Cell Isolation: Perfuse mice with PBS to remove peripheral blood from the CNS.

Tissue Digestion: Dissect the brain and spinal cord and mechanically and enzymatically

digest the tissue to create a single-cell suspension.

Leukocyte Enrichment: Isolate mononuclear cells from the cell suspension using a density

gradient (e.g., Percoll).

Antibody Staining: Stain the isolated cells with fluorescently-labeled antibodies against cell

surface markers for different immune cell populations (e.g., CD4, CD8, B220, CD11b).

Intracellular Staining (Optional): For cytokine analysis, stimulate the cells in vitro with a

protein transport inhibitor (e.g., Brefeldin A) and then stain for intracellular cytokines (e.g.,

IFN-γ, IL-17).

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell

populations using appropriate software.
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Caption: Experimental workflow for EAE induction and analysis.
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Caption: Key T helper cell signaling pathways in EAE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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